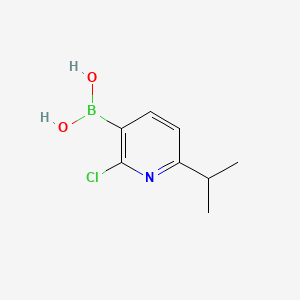

2-Chloro-6-isopropylpyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-6-propan-2-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BClNO2/c1-5(2)7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLHWIQSYHMHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590371 | |

| Record name | [2-Chloro-6-(propan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-37-5 | |

| Record name | B-[2-Chloro-6-(1-methylethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-6-(propan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-isopropylpyridine-3-boronic acid

Introduction

2-Chloro-6-isopropylpyridine-3-boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive boronic acid moiety, a strategically positioned chlorine atom, and a sterically influential isopropyl group, makes it a highly valuable reagent for the synthesis of complex molecular architectures. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The chlorine atom provides a site for further functionalization through nucleophilic aromatic substitution or other cross-coupling methodologies, allowing for the late-stage diversification of drug candidates. The 6-isopropyl group can impart significant steric and electronic effects, influencing the molecule's conformation and its interactions with biological targets. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical characterization for the preparation of this important synthetic intermediate.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound is most effectively approached through the regioselective introduction of a boronic acid group onto a pre-functionalized pyridine ring. Two primary strategies dominate the synthesis of heteroaryl boronic acids: directed ortho-metalation (DoM) followed by borylation, and palladium-catalyzed C-H or C-X borylation. Given the substitution pattern of the target molecule, a directed metalation approach, specifically a lithium-halogen exchange followed by borylation, stands out as the most logical and established method.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule points towards a 2,3-disubstituted-6-isopropylpyridine precursor. The most plausible disconnection is the C-B bond, leading back to a suitable halogenated precursor that can undergo regioselective metalation.

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic approach highlights the critical need for a 2,3-dihalo-6-isopropylpyridine intermediate. The synthesis of this precursor is a key initial step in the overall synthetic sequence.

Synthesis of the Precursor: 2,3-Dichloro-6-isopropylpyridine

The synthesis of the key precursor, 2,3-dichloro-6-isopropylpyridine, can be envisioned through several routes, typically starting from more readily available pyridine derivatives. One practical approach involves the introduction of the isopropyl group onto a pre-existing dichloropyridine scaffold. Alternatively, construction of the substituted pyridine ring is also a possibility, though often more complex. A plausible and commonly employed strategy for the synthesis of substituted pyridines involves the chlorination of a suitable aminopyridine followed by a Sandmeyer-type reaction, or the direct chlorination of a substituted pyridine. For the purpose of this guide, we will focus on a conceptual pathway starting from a commercially available chloropyridine.

A potential, albeit challenging, route could involve the direct isopropylation of a dichloropyridine derivative. However, controlling the regioselectivity of such a reaction can be difficult. A more controlled approach would be to start with a precursor that already contains the isopropyl group, such as 2-chloro-6-isopropylpyridine, and then introduce the second chlorine atom at the 3-position. This, however, can also present regioselectivity challenges.

Given the available literature for similar structures, a robust method involves the synthesis of 2,3-dichloropyridine from more accessible starting materials like 2,6-dichloropyridine or 3-aminopyridine, followed by the introduction of the isopropyl group. However, for the purpose of synthesizing the target boronic acid, we will assume the availability of a suitable precursor like 2,3-dichloro-6-isopropylpyridine and focus on the critical borylation step. Should this precursor not be commercially available, its synthesis would require a dedicated research and development effort, likely involving multi-step sequences. A general method for preparing 2,3-dichloropyridine is outlined below as a reference.[1][2][3][4]

Method 1: From 2,6-Dichloropyridine

This method involves the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by selective hydrogenation to remove the chlorine atom at the 6-position.[1][3][4]

-

Chlorination: 2,6-Dichloropyridine is heated with a chlorinating agent, such as chlorine gas, in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).[1][4]

-

Selective Hydrogenation: The resulting 2,3,6-trichloropyridine is then subjected to catalytic hydrogenation (e.g., using Pd/C) in the presence of an acid scavenger (e.g., triethylamine) to selectively remove the 6-chloro substituent.[3]

Method 2: From 3-Aminopyridine

This "one-pot" process involves the chlorination of 3-aminopyridine, followed by diazotization and a Sandmeyer-type reaction.[2]

-

Chlorination: 3-Aminopyridine is treated with a chlorinating agent in the presence of a catalyst to yield 2-chloro-3-aminopyridine.

-

Diazotization and Sandmeyer Reaction: The resulting 2-chloro-3-aminopyridine is then diazotized with sodium nitrite in the presence of a copper(I) chloride catalyst to replace the amino group with a second chlorine atom.

Core Synthesis: Lithiation-Borylation of 2,3-Dichloro-6-isopropylpyridine

The cornerstone of this synthesis is the regioselective lithium-halogen exchange at the 3-position of the pyridine ring, followed by trapping of the resulting organolithium intermediate with a borate ester. The presence of the chlorine atom at the 2-position and the isopropyl group at the 6-position will influence the acidity of the ring protons and the stability of the lithiated intermediates. The electron-withdrawing nature of the chlorine at C-2 directs metalation to the adjacent C-3 position. The isopropyl group at C-6 is not expected to sterically hinder the approach of the base to the C-3 position.

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids, particularly the synthesis of 2-chloropyridine-3-boronic acid from 2,3-dichloropyridine.[5][6][7]

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

2,3-Dichloro-6-isopropylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature. The flask is charged with 2,3-dichloro-6-isopropylpyridine (1.0 eq) and anhydrous THF (sufficient to dissolve the starting material, e.g., 0.1-0.2 M concentration).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange at the 3-position. The choice of a strong, non-nucleophilic base like n-BuLi is crucial for efficient deprotonation without competing side reactions. The low temperature is essential to prevent decomposition of the organolithium intermediate and to ensure regioselectivity.

-

Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the solution, again maintaining the temperature below -70 °C. The mixture is stirred for an additional 2-3 hours at -78 °C before being allowed to warm slowly to room temperature overnight. The use of a borate ester, such as triisopropyl borate, is a standard and effective method for introducing the boronic acid functionality.

-

Workup: The reaction is carefully quenched by the dropwise addition of 2 M HCl (sufficient to neutralize the reaction mixture and hydrolyze the borate ester). The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., a mixture of an organic solvent like ethyl acetate or acetonitrile and a non-polar solvent like hexanes or heptane) to afford the final product as a solid.

Quantitative Data Summary

While a specific yield for the synthesis of this compound is not available in the public domain, yields for analogous syntheses of pyridyl boronic acids via lithiation-borylation are typically in the range of 60-85%. The following table summarizes the key properties of the target compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BClNO₂ | [8][9][10] |

| Molecular Weight | 199.44 g/mol | [8][9] |

| CAS Number | 1003043-37-5 | [8][9][10] |

| Appearance | White to off-white solid (expected) | N/A |

| Purity | ≥98% (as commercially available) | [8] |

Characterization and Spectroscopic Analysis

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic features for this compound, based on the analysis of its structural components and data from similar compounds.[7][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropyl group.

-

The two aromatic protons at positions 4 and 5 will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing effects of the chloro and boronic acid groups.

-

The methine proton of the isopropyl group will appear as a septet, coupled to the six equivalent methyl protons.

-

The six methyl protons of the isopropyl group will appear as a doublet.

-

The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet, and its chemical shift may be variable depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

The carbon atom attached to the boron (C-3) may exhibit a broadened signal due to the quadrupolar relaxation of the boron nucleus.

-

The chemical shifts of the pyridine ring carbons will be influenced by the substituents.

-

-

¹¹B NMR: The boron NMR spectrum should show a single broad peak characteristic of a boronic acid.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (³⁵Cl/³⁷Cl in an approximate 3:1 ratio). Boronic acids can also form cyclic trimers (boroxines) through dehydration, which may be observed in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. The IR spectrum is expected to show characteristic absorption bands for:

-

O-H stretching of the boronic acid group (a broad band around 3200-3500 cm⁻¹).

-

B-O stretching (around 1300-1400 cm⁻¹).

-

C-Cl stretching.

-

Aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.

Conclusion

The synthesis of this compound, a valuable and versatile building block in drug discovery, is most reliably achieved through a directed ortho-metalation strategy. The lithium-halogen exchange of a suitable 2,3-dichloro-6-isopropylpyridine precursor, followed by borylation with a trialkyl borate, represents a robust and scalable synthetic route. This in-depth guide provides the necessary theoretical framework, a detailed and adaptable experimental protocol, and a comprehensive overview of the analytical techniques required for the successful preparation and characterization of this important compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is paramount to achieving high yields and purity. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their pursuit of novel and impactful therapeutics.

References

-

Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]

- European Patent Office. (2014). EP2687510A1 - Method for preparing 2,3-dichloropyridine.

-

Patsnap. (n.d.). Method for preparing 2,3-dichloropyridine. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2,3-dichloropyridine. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy this compound. Retrieved from [Link]

- Google Patents. (2014). RU2658915C2 - Process for preparation of boronic acid intermediates.

- Google Patents. (2014). US20140330008A1 - Process for the preparation of boronic acid intermediates.

- Google Patents. (2002). WO2002059130A1 - Formulation of boronic acid compounds.

-

Justia Patents. (2006). Formulation of boronic acid compounds. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (2-CHLORO-6-PHENYLPYRIDIN-3-YL)BORONIC ACID | CAS. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]

-

Supporting Information. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Method for preparing 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. This compound | 1003043-37-5 [chemicalbook.com]

- 11. rsc.org [rsc.org]

2-Chloro-6-isopropylpyridine-3-boronic acid CAS number

An In-depth Technical Guide to 2-Chloro-6-isopropylpyridine-3-boronic acid

Official Designation: this compound CAS Number: 1003043-37-5

Introduction

This compound is a specialized heterocyclic organic compound that has emerged as a significant building block in modern synthetic chemistry. Its structure, featuring a pyridine ring substituted with a chloro group, an isopropyl group, and a boronic acid moiety, makes it a highly versatile reagent. The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the construction of carbon-carbon bonds.[1][2][3]

This guide, prepared from the perspective of a senior application scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview. We will delve into its physicochemical properties, outline a robust synthetic pathway, and provide detailed protocols for its principal application, emphasizing the mechanistic rationale behind the experimental choices to ensure reproducibility and success. The strategic placement of the substituents on the pyridine core allows for precise molecular engineering; the boronic acid group serves as the reactive handle for coupling, while the chloro and isopropyl groups modulate the electronic and steric properties of the molecule, offering vectors for further functionalization or for tuning interactions with biological targets.[2]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1003043-37-5 | [4][5][6][7] |

| Molecular Formula | C₈H₁₁BClNO₂ | [4][5] |

| Molecular Weight | 199.44 g/mol | [4][6] |

| Appearance | Typically an off-white to white solid | N/A |

| Storage Temperature | 2-8°C | [6] |

| Solubility | Soluble in many common organic solvents such as tetrahydrofuran (THF), but may exhibit lower solubility in others.[1] Its precursor, 2-chloro-6-isopropylpyridine, is noted to be soluble in ethanol and ether.[8] | N/A |

Stability and Handling: Boronic acids are known to be susceptible to certain degradation pathways. They can undergo trimerization via dehydration to form boroxines, a process that is often reversible upon addition of water. More critically, they can be prone to protodeboronation, especially under harsh basic or acidic conditions, which results in the cleavage of the C-B bond.[1][9] Therefore, for optimal stability and reactivity, this compound should be stored in a cool, dry, and inert environment.[1][6] For applications requiring exceptional stability, conversion to a more robust boronate ester, such as a pinacol ester, is a common and effective strategy.[1]

Synthesis Pathway: Lithiation-Borylation

The preparation of this compound is most reliably achieved via a regioselective lithiation-borylation sequence. This method is a staple in organometallic chemistry for the synthesis of aryl and heteroaryl boronic acids.[10][11] The logical precursor for this synthesis is a dihalogenated pyridine, such as 2-chloro-3-bromo-6-isopropylpyridine, where the difference in halogen reactivity can be exploited.

Caption: Step-by-step synthesis workflow.

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloro-3-bromo-6-isopropylpyridine (1.0 eq.). Dissolve it in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe over 30 minutes. The reaction is maintained at this low temperature for an additional 30 minutes.

-

Causality: The extremely low temperature is critical to ensure regioselective lithium-halogen exchange at the more reactive bromine position and to prevent side reactions, such as attack on the pyridine ring or the chloro-substituent. [11]3. Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq.) dropwise. The resulting mixture is stirred at this temperature for 1 hour.

-

Causality: The borate ester acts as the electrophile. It is added after the formation of the organolithium is complete to capture the nucleophilic intermediate, forming a boronate ester complex. [11]4. Hydrolysis & Workup: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 2 M HCl. The biphasic mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

-

Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system to yield pure this compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, making it indispensable in pharmaceutical and materials science for synthesizing biaryl and heteroaryl structures. [2][9][12]

Reaction Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. (2-CHLORO-6-ISOPROPYLPYRIDIN-3-YL)BORONIC ACID CAS#: 1003043-37-5 [m.chemicalbook.com]

- 7. This compound | 1003043-37-5 [chemicalbook.com]

- 8. 2-Chloro-6-Isopropylpyridine Manufacturer & Supplier China | CAS 1507-24-8 | High Purity, Safety Data, Applications & Price [pipzine-chem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 2-Chloro-6-isopropylpyridine-3-boronic acid: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of 2-Chloro-6-isopropylpyridine-3-boronic acid, a key building block in modern synthetic and medicinal chemistry. We will explore its fundamental chemical properties, detail robust protocols for its synthesis and application, and discuss its significance in the development of complex molecules, particularly within the pharmaceutical industry.

Section 1: Core Physicochemical Properties and Structural Attributes

This compound is a bifunctional reagent of significant interest. Its structure combines a pyridine ring, an isopropyl group, a chlorine atom, and a boronic acid moiety, each contributing to its unique reactivity profile. The pyridine core is a common scaffold in bioactive molecules, while the chloro and boronic acid groups serve as versatile handles for orthogonal chemical transformations.[1]

The stability of pyridinylboronic acids can be a concern, with some isomers being prone to protodeboronation, a process where the C-B bond is cleaved. However, the electronic modulation provided by the chloro-substituent in compounds like this compound can enhance stability and modulate reactivity in cross-coupling reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1003043-37-5 | [3][4][5] |

| Molecular Formula | C₈H₁₁BClNO₂ | [4][5] |

| Molecular Weight | 199.44 g/mol | [5] |

| Appearance | Solid / Powder | [6] |

| Purity | Typically >95-98% | [4][5] |

| Storage | 2-8°C, under inert atmosphere | [7] |

Note: Physical properties such as melting point can vary between suppliers and batches.

The Lewis acidic nature of the boronic acid's vacant p-orbital is a defining characteristic, allowing it to act as a mild organic Lewis acid.[8] This property is central to its role in catalysis and its ability to interact with biological targets.[8][9]

Section 2: Synthesis and Purification

The synthesis of pyridinylboronic acids typically involves a few key strategies, most commonly the metal-halogen exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[10]

A general and robust protocol for synthesizing compounds like this compound involves the lithiation of the parent chloro-isopropyl-pyridine at a low temperature, followed by quenching the resulting organolithium species with a borate ester like triisopropyl borate. This method is favored for its efficiency and scalability.[10]

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The flask is charged with the starting material, 2-chloro-6-isopropyl-3-bromopyridine, and anhydrous THF/Toluene solvent mixture.

-

Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. This low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.[10]

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction progress can be monitored by TLC or LC-MS.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains low. The 3-lithiopyridine intermediate generated in situ reacts rapidly with the borate.[10]

-

Quench & Workup: After stirring for a designated period, the reaction is quenched by the slow addition of aqueous hydrochloric acid. The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is often purified by crystallization or silica gel chromatography to yield the final boronic acid.

Caption: General workflow for the synthesis of the target boronic acid.

Section 3: Reactivity Profile: The Suzuki-Miyaura Coupling

The most prominent application of this compound is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds, which are prevalent in drug discovery.[2][11]

The reaction mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center during transmetalation.[13]

The presence of the 2-chloro substituent is strategically important. It modulates the electronic properties of the pyridine ring, which can prevent catalyst inhibition that is sometimes observed with more Lewis basic pyridines.[2][11] This chloro group can also serve as a handle for subsequent cross-coupling reactions, allowing for the sequential and controlled construction of complex molecules.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Reagent Preparation: To an oven-dried vial, add this compound (1.2 eq.), the desired aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[14]

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio).[14] The use of water can be beneficial, and in some cases, helps break up boronic acid aggregates.[11]

-

Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for several hours (e.g., 5-18 hours).[14]

-

Monitoring: Track the consumption of the limiting reagent (aryl bromide) by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired biaryl product.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for structural elucidation.[15]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the single CH proton) and distinct signals for the aromatic protons on the pyridine ring.[16]

-

¹³C NMR: The carbon spectrum will display eight unique signals corresponding to the carbon atoms of the pyridine ring and the isopropyl group.[15]

-

¹¹B NMR: The boron NMR spectrum provides direct evidence of the boronic acid moiety, typically showing a broad signal in the range of 28-30 ppm.[17]

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | ~1.3 (d, 6H), ~3.2 (sept, 1H), 7.5-8.5 (m, 2H) | Isopropyl (doublet & septet), two distinct aromatic protons. |

| ¹¹B NMR | 28 - 30 | Broad singlet, characteristic of a trigonal boronic acid. |

| B(OH)₂ | 5.0 - 8.0 | Very broad, exchangeable signal, position is solvent/concentration dependent. |

Note: Predicted shifts are based on analogous structures and can vary based on solvent and experimental conditions. For example, the ¹H NMR spectrum of 3-pyridylboronic acid shows aromatic protons between 7.4 and 8.9 ppm.[18]

Mass Spectrometry (MS): Provides confirmation of the molecular weight (199.44 g/mol ) and isotopic pattern characteristic of a molecule containing one chlorine atom.[5]

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The incorporation of boron into drug candidates has gained significant traction since the FDA approval of bortezomib (Velcade), a boronic acid-containing proteasome inhibitor.[19][20] Boronic acids are valued in medicinal chemistry for their unique ability to form reversible covalent bonds with diols, such as those found in the active sites of certain enzymes.[9][21]

This compound is a valuable building block for creating libraries of complex, substituted pyridine derivatives for screening in drug discovery programs.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern offered by this reagent allows for fine-tuning of a molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. Its classification as a "Protein Degrader Building Block" by some suppliers highlights its utility in developing novel therapeutic modalities like PROTACs.[5]

Section 6: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23] Avoid breathing dust.[24] Wash hands thoroughly after handling.[22][24]

-

Storage: Store in a tightly closed container in a cool, dry place, typically refrigerated at 2-8°C.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation, particularly from moisture, which can promote the formation of boroxine anhydrides.

-

Hazards: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[23] It may be harmful if swallowed, in contact with skin, or if inhaled.[24]

References

-

Buy this compound | Boron Molecular. (n.d.). Retrieved from [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | ResearchGate. (n.d.). Retrieved from [Link]

-

Sherwood, T. C., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15291. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(27), 5075-5078. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from [Link]

-

Understanding the Chemical Properties and Applications of Boronic Acids. (n.d.). Retrieved from [Link]

-

Xiang, Y., et al. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 12(4), 1619-1643. Retrieved from [Link]

-

Vedejs, E., & Chapman, R. W. (2006). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2007(5), 1-15. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Retrieved from [Link]

-

Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(21), 5129. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

1H proton nmr spectrum of 2-chloropropane - Doc Brown. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1003043-37-5 [chemicalbook.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-chloro-6-isopropyl-pyridine-3-carboxylic acid [cymitquimica.com]

- 7. 2-Chloropyridine-3-boronic acid 381248-04-0 [sigmaaldrich.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. rsc.org [rsc.org]

- 18. 3-Pyridylboronic acid(1692-25-7) 1H NMR [m.chemicalbook.com]

- 19. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. nbinno.com [nbinno.com]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

- 24. tcichemicals.com [tcichemicals.com]

2-Chloro-6-isopropylpyridine-3-boronic acid molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-6-isopropylpyridine-3-boronic acid

A Core Building Block for Modern Drug Discovery

Introduction

This compound is a specialized heterocyclic organic compound that has emerged as a valuable reagent in the field of medicinal chemistry and organic synthesis. Its structural architecture, featuring a pyridine core substituted with a chloro group, an isopropyl group, and a boronic acid moiety, makes it a versatile building block for constructing complex molecular frameworks. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3] The specific arrangement of functional groups on this molecule allows for regioselective modifications, providing a strategic advantage in the synthesis of novel pharmaceutical agents and other high-value chemical entities. This guide offers a detailed examination of its properties, synthesis, applications, and handling for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The utility of any chemical reagent begins with a precise understanding of its fundamental properties. This compound is typically supplied as a solid, with its key identifiers and characteristics summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BClNO₂ | [4][5] |

| Molecular Weight | 199.4 g/mol | [4] |

| CAS Number | 1003043-37-5 | [4][6] |

| Appearance | Typically a white to off-white solid | [1] |

| Purity | Commonly available at ≥98% | [4] |

| Classification | Protein Degrader Building Block | [4] |

Synthesis Pathway: Lithiation-Borylation Route

The synthesis of substituted pyridyl boronic acids often employs a regioselective metalation followed by quenching with a boron electrophile.[7][8] This approach is favored for its efficiency and control over the position of the boronic acid group. The key is a lithium-halogen exchange reaction conducted at very low temperatures to generate a transient lithiated pyridine intermediate, which is immediately trapped by a borate ester.

The causality behind this methodology is rooted in kinetics: the lithium-halogen exchange is significantly faster at low temperatures than potential side reactions, such as the reaction between the organolithium reagent and the borate ester.[8] Maintaining cryogenic conditions (e.g., -78 °C) is therefore critical to prevent the decomposition of the sensitive lithiated intermediate and ensure high yields.

Caption: General workflow for synthesis via lithiation-borylation.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or vinyl halide/triflate, a foundational transformation in the synthesis of pharmaceuticals.[2] The presence of both a chloro and an isopropyl group provides steric and electronic influences that can be exploited for further, selective functionalization in multi-step syntheses.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, self-validating system involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide).

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-6-isopropylpyridinyl moiety) to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of base, solvent, and palladium ligand is crucial for optimizing reaction yield and purity, as these components directly influence the efficiency of each step in the catalytic cycle.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, step-by-step methodology for using this compound in a typical cross-coupling reaction.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Halide (e.g., 4-Bromoanisole) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide, this compound, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via syringe. The degassing of solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

As with all boronic acids and laboratory reagents, proper handling is essential to ensure safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[9][10][11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][12] Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12] For long-term stability and to prevent degradation, refrigeration (2-8 °C) under an inert atmosphere is recommended.[1] Boronic acids are incompatible with strong oxidizing agents and strong acids.[9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9][10]

Conclusion

This compound is a high-value, versatile building block in synthetic chemistry. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, providing a direct route to complex, substituted pyridine-containing molecules. For researchers in drug discovery and development, this reagent offers a strategic tool for the synthesis of novel compounds with potential therapeutic applications, from kinase inhibitors to protein degraders.[1][4] A thorough understanding of its properties, synthesis, and handling protocols is paramount to leveraging its full potential in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. This compound | 1003043-37-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-6-isopropylpyridine-3-boronic acid in Organic Solvents

Introduction

2-Chloro-6-isopropylpyridine-3-boronic acid is a key heterocyclic building block in modern synthetic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the construction of complex molecular architectures. However, the successful execution of these synthetic transformations is fundamentally dependent on the solubility of the reagents in the chosen solvent system. A lack of precise solubility data can lead to challenges in reaction setup, reproducibility, and scale-up, hindering research and development efforts.

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide will empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively address solubility in their work. We will delve into the molecular characteristics governing its solubility, provide insights based on analogous structures, and present a detailed protocol for empirical solubility determination.

Physicochemical Properties and Molecular Structure Analysis

Understanding the solubility of a compound begins with a thorough examination of its intrinsic physicochemical properties. The structure of this compound (Figure 1) presents several key features that dictate its interactions with various organic solvents.

Figure 1: Chemical Structure of this compound

Key Structural Features Influencing Solubility

-

Pyridine Ring: The pyridine moiety introduces a degree of polarity to the molecule. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. However, the nitrogen is not directly bonded to a hydrogen, so pyridine itself does not act as a hydrogen bond donor.[2] The aromatic nature of the ring allows for π-π stacking interactions with aromatic solvents.

-

Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of the compound's solubility characteristics. The two hydroxyl groups can act as both hydrogen bond donors and acceptors.[3] This allows for strong interactions with protic solvents and polar aprotic solvents that can accept hydrogen bonds. The boron atom is a Lewis acid, which can influence its interaction with Lewis basic solvents.[4]

-

Isopropyl Group (-CH(CH₃)₂): This bulky, nonpolar alkyl group contributes to the molecule's lipophilicity. It will favor interactions with nonpolar and weakly polar aprotic solvents through van der Waals forces.

-

Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall dipole moment. It is a weak hydrogen bond acceptor.

-

Intra- and Intermolecular Interactions: The boronic acid group has a strong propensity for intermolecular hydrogen bonding, which can lead to the formation of dimers or oligomers in the solid state.[5][6] These strong intermolecular forces in the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. The formation of cyclic anhydrides, known as boroxines, through the dehydration of boronic acids can also impact solubility, as the anhydride form has different polarity and solubility characteristics than the parent acid.[7]

Acidity and its Effect on Solubility

Boronic acids are weak Lewis acids, with pKa values typically in the range of 9-10.[4] The pKa of this compound is influenced by the electron-withdrawing effects of the chloro group and the pyridine nitrogen, which would likely lower its pKa relative to a simple alkyl boronic acid. In the presence of a base, the boronic acid can be converted to the more nucleophilic boronate salt, which often exhibits different solubility profiles. This is a critical consideration in Suzuki-Miyaura coupling reactions, which are performed in the presence of a base.[8][9]

Qualitative Solubility Profile and Solvent Selection

Based on the structural analysis and data from analogous compounds, a qualitative solubility profile for this compound can be predicted. This serves as a practical starting point for solvent screening in various applications.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), Acetonitrile (MeCN) | Good to Moderate | These solvents can act as hydrogen bond acceptors, interacting with the -B(OH)₂ group. Their polarity is sufficient to solvate the pyridine ring. THF and dioxane are commonly used in Suzuki reactions involving pyridine boronic acids.[10][11] |

| Polar Protic | Methanol, Ethanol | Good to Moderate | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the boronic acid group. However, there is a risk of esterification with the boronic acid. |

| Nonpolar Aprotic | Toluene, Hexanes, Cyclohexane | Poor to Insoluble | The nonpolar nature of these solvents is not conducive to solvating the polar pyridine and boronic acid functionalities. Phenylboronic acid has very low solubility in hydrocarbons.[7] Toluene may show some solubility due to potential π-π interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Poor to Moderate | The polarity of these solvents may be insufficient to overcome the strong intermolecular hydrogen bonding of the boronic acid in its solid state. |

Practical Insight: For applications like Suzuki-Miyaura coupling reactions, solvent choice is often a balance between reagent solubility and the requirements of the catalytic cycle. Mixtures of solvents, such as dioxane/water or toluene/ethanol, are frequently employed to ensure the solubility of both the boronic acid and the organic halide, as well as the inorganic base.[8]

Experimental Protocol for Solubility Determination

Given the absence of readily available quantitative data, an empirical determination of solubility is often necessary. The following is a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the isothermal shake-flask method, a reliable and widely accepted technique.

Materials and Equipment

-

This compound (of known purity)

-

Organic solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or other sealable glass containers

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Experimental Workflow Diagram

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. quora.com [quora.com]

- 3. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cations brought together by hydrogen bonds: the protonated pyridine-boronic acid dimer explained - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to the Lewis Acidity of Pyridine Boronic Acids: Principles, Quantification, and Application

Abstract

Pyridine boronic acids represent a pivotal class of organoboron compounds, uniquely positioned at the intersection of heterocyclic chemistry and Lewis acid-base theory. Their distinct electronic properties, governed by the interplay between the electron-deficient boron center and the versatile pyridine ring, have established them as indispensable tools in drug discovery, synthetic chemistry, and materials science. This guide provides a comprehensive exploration of the core principles governing the Lewis acidity of these molecules. We delve into the structural and electronic factors that modulate their acidic character, present detailed experimental and computational protocols for its quantification, and discuss how this fundamental property is harnessed in applications ranging from palladium-catalyzed cross-coupling reactions to the design of covalent inhibitors and advanced catalytic systems. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important chemical scaffold.

Introduction: The Duality of the Pyridine Boronic Acid Scaffold

Boronic acids [R-B(OH)₂] are fundamentally Lewis acids, a characteristic defined by the boron atom's sp² hybridization and the presence of a vacant, electron-accepting p-orbital.[1] This inherent electrophilicity allows them to reversibly form covalent bonds, an attribute that has propelled their use in synthetic organic chemistry and molecular recognition.[1] When the "R" group is a pyridine ring, the molecule acquires a fascinating electronic duality. The pyridine ring itself is a Lewis base due to the lone pair on the nitrogen atom, yet it is also an electron-deficient aromatic system that influences the boron center.[2]

This unique combination makes pyridine boronic acids exceptionally versatile building blocks. They are instrumental in the synthesis of active pharmaceutical ingredients (APIs) for a multitude of diseases, including cancer and neurological disorders, primarily through their role in Suzuki-Miyaura cross-coupling reactions.[2][3] This palladium-catalyzed method provides a robust and efficient pathway for creating C-C bonds, a cornerstone of complex molecule synthesis.[2][4] Understanding and controlling the Lewis acidity of the boron center is paramount, as it dictates the compound's stability, reactivity in cross-coupling, and its mechanism of action in biological systems.[5][6]

The Electronic Architecture: Modulating Lewis Acidity

The Lewis acidity of a pyridine boronic acid is not a static property; it is a tunable feature governed by several interconnected electronic and structural factors.

The Boron Center: The Locus of Acidity

The boron atom in a boronic acid is trigonal planar, featuring an empty p-orbital perpendicular to the plane of its substituents. This orbital is the primary site of Lewis acidity, readily accepting electron density from nucleophiles or Lewis bases. The strength of this acceptance is directly influenced by the electronic nature of the groups attached to the boron atom. Electron-withdrawing groups enhance Lewis acidity by further depleting electron density from the boron center, making it more electrophilic. Conversely, electron-donating groups diminish Lewis acidity.[7]

The Pyridine Ring: An Electronic Modulator

The pyridine ring acts as a significant electron-withdrawing group, a consequence of the greater electronegativity of the nitrogen atom compared to carbon. This inductive effect enhances the Lewis acidity of the attached boronic acid group relative to a simple phenylboronic acid. The position of the boronic acid on the pyridine ring is a critical determinant of the magnitude of this effect.

-

Pyridine-4-boronic acid: The boronic acid is at the para position relative to the nitrogen. The nitrogen exerts a strong electron-withdrawing influence, significantly increasing the Lewis acidity of the boron center.

-

Pyridine-3-boronic acid: The boronic acid is at the meta position. The electron-withdrawing effect is still present but is less pronounced than in the 4-isomer.

-

Pyridine-2-boronic acid: The boronic acid is at the ortho position. Here, a unique structural feature emerges: the potential for a dative, intramolecular coordination bond between the pyridine nitrogen's lone pair and the boron's empty p-orbital.

Intramolecular B—N Coordination: A Self-Saturating System

In 2-pyridylboronic acids and their derivatives, the proximity of the basic nitrogen to the acidic boron allows for the formation of an internal Lewis acid-base adduct. This intramolecular B—N bond partially satisfies the electron deficiency of the boron atom, effectively reducing its availability to interact with external Lewis bases. Consequently, the external Lewis acidity of 2-pyridylboronic acid is significantly lower than that of its 3- and 4-isomers. This phenomenon is a prime example of how molecular geometry dictates electronic character and reactivity.

Figure 1: Comparison of electronic states in pyridine boronic acid isomers.

Quantifying Lewis Acidity: Methodologies and Protocols

Assessing the Lewis acidity of pyridine boronic acids requires robust and reproducible methods. Both experimental and computational techniques provide essential, often complementary, insights.

Experimental Approaches

This widely used technique employs a probe molecule, triethylphosphine oxide (Et₃PO), which has a ³¹P NMR chemical shift that is highly sensitive to its electronic environment.[8] The Lewis basic oxygen of Et₃PO interacts with a Lewis acid, causing a downfield shift in the ³¹P signal. The magnitude of this shift (Δδ) relative to a non-coordinating solvent is a direct measure of Lewis acidity.[8][9]

Experimental Protocol: Gutmann-Beckett Determination

-

Preparation of Reference Sample: Dissolve triethylphosphine oxide (Et₃PO, ~5 mg) in a weakly Lewis acidic, deuterated solvent (e.g., C₆D₆ or CD₂Cl₂, 0.6 mL) in an NMR tube. Record the ³¹P NMR spectrum and note the chemical shift (δ_ref). This corresponds to an Acceptor Number (AN) of 0.[8]

-

Preparation of Analyte Sample: In a separate NMR tube, dissolve an equimolar amount of the pyridine boronic acid analyte in the same volume of the same deuterated solvent. Add an identical amount of Et₃PO.

-

Data Acquisition: Record the ³¹P NMR spectrum of the analyte sample. Note the new chemical shift of the Et₃PO-boronic acid adduct (δ_sample).

-

Calculation:

-

Calculate the change in chemical shift: Δδ = δ_sample - δ_ref.

-

The Acceptor Number (AN) can be calculated using the formula established by Gutmann: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the shift of Et₃PO in hexane.[8]

-

-

Causality: The degree of deshielding of the phosphorus nucleus is proportional to the extent of electron density donation from the oxygen atom to the Lewis acid. A stronger Lewis acid will pull more electron density, resulting in a larger Δδ value and a higher AN.[9][10]

Figure 2: Workflow for the Gutmann-Beckett method.

¹¹B NMR is a powerful tool for directly probing the electronic environment of the boron nucleus.[11] The hybridization state of boron dramatically affects its chemical shift:

-

Trigonal (sp²): Neutral boronic acids typically appear in the range of δ +28 to +30 ppm.

-

Tetrahedral (sp³): Boronate species, formed upon coordination with a Lewis base (like a solvent molecule or a diol), appear significantly upfield, typically between δ +3 to +9 ppm.[11]

By monitoring the change in the ¹¹B chemical shift upon addition of a Lewis base or by observing the equilibrium between the sp² and sp³ states across a pH range, one can infer the relative Lewis acidity and determine the pKₐ of the boronic acid.[12][13]

Computational Approaches

Theoretical calculations provide a quantitative scale of intrinsic Lewis acidity in the gas phase, free from solvent effects.

FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[14] LA + F⁻ → [LA-F]⁻ ; FIA = -ΔH

It is a robust theoretical descriptor for hard Lewis acids, as the small and non-polarizable fluoride ion minimizes steric and other secondary effects.[14][15] A higher FIA value corresponds to greater Lewis acidity.[16] This method is particularly useful for establishing a fundamental ranking of acidity.[17]

Ammonia affinity (AA) is a complementary computational metric that evaluates the energy of adduct formation with a softer, neutral Lewis base (NH₃).[18][19] It has been shown to be an excellent method for unifiedly evaluating the Lewis acidity across structurally diverse organoboronates and boronamides, where methods like FIA may be less consistent.[18][20][21]

Comparative Analysis of Lewis Acidity

The interplay of isomeric and substituent effects leads to a wide range of Lewis acidities within the pyridine boronic acid family.

| Compound | Isomer Position | Key Feature | Relative Lewis Acidity | Rationale |

| Pyridine-2-boronic Acid | ortho | Intramolecular B—N coordination | Low | The vacant p-orbital is partially occupied by the nitrogen lone pair, reducing interaction with external bases. |

| Pyridine-3-boronic Acid | meta | Inductive electron withdrawal | Medium | Nitrogen's electron-withdrawing effect enhances acidity compared to phenylboronic acid.[6] |

| Pyridine-4-boronic Acid | para | Strong inductive withdrawal | High | The boron center is electronically furthest from the nitrogen but experiences the strongest inductive pull through the conjugated system. |

This table presents a qualitative comparison based on established electronic principles. Quantitative values would be obtained via the methods in Section 3.0.

Furthermore, adding electron-withdrawing substituents (e.g., -CF₃, -F) to the pyridine ring will generally increase Lewis acidity, while electron-donating groups (e.g., -CH₃, -OCH₃) will decrease it.[6]

Applications Driven by Lewis Acidity

The tunable Lewis acidity of pyridine boronic acids is not merely a chemical curiosity; it is a functional handle that chemists and drug developers exploit for specific applications.

Advanced Catalysis

A Frustrated Lewis Pair (FLP) is a combination of a sterically hindered Lewis acid and a Lewis base that cannot form a classical adduct.[22] This "frustrated" state leaves both the acidic and basic sites available to cooperatively activate small molecules, such as H₂, CO₂, and olefins.[22][23][24] The tunable and moderate Lewis acidity of certain pyridine boronic acid derivatives makes them attractive candidates for the Lewis acid component in FLP systems, opening avenues for metal-free catalysis.[25][26]

Figure 3: Pyridine boronic acid in a Frustrated Lewis Pair.

Drug Development and Chemical Biology

The electrophilic boron atom is a key pharmacophore for a class of drugs that act as covalent inhibitors.[5] Bortezomib, a proteasome inhibitor, exemplifies this principle. The boronic acid moiety forms a stable, yet reversible, tetrahedral complex with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to potent inhibition.[5] The Lewis acidity of the boronic acid is critical for this interaction; it must be sufficiently electrophilic to react with the target nucleophile but not so reactive that it leads to off-target effects or instability.

Boronic acids are well-known for their ability to form reversible covalent esters with 1,2- and 1,3-diols, a feature widely exploited for glucose sensing. The binding affinity in these systems is directly related to the Lewis acidity of the boron center. Pyridine boronic acids offer a scaffold where this acidity can be fine-tuned to optimize binding for specific diol-containing targets in biological contexts.[11][12]

Synthesis of Pyridine Boronic Acids

A brief overview of synthetic strategies is essential for practical application. Common methods include:

-

Halogen-Metal Exchange: This classic and often cost-effective method involves treating a halopyridine (typically 3-bromopyridine) with an organolithium reagent at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester.[27][28]

-

Palladium-Catalyzed Cross-Coupling: The Miyaura borylation reaction uses a palladium catalyst to couple a halopyridine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

-

C-H Borylation: More modern approaches utilize iridium or rhodium catalysts to directly convert a pyridine C-H bond to a C-B bond, offering greater atom economy.

Conclusion and Future Outlook

The Lewis acidity of pyridine boronic acids is a defining feature that underpins their vast utility. It arises from a sophisticated interplay between the inherent electrophilicity of boron and the electronic and steric influence of the pyridine ring. By understanding the principles of intramolecular coordination and substituent effects, researchers can rationally select or design pyridine boronic acids with the precise level of acidity required for a given application. The ability to quantify this property through robust methods like the Gutmann-Beckett protocol and computational FIA/AA calculations provides a predictive framework for development.

Future research will likely focus on designing novel pyridine boronic acids for more challenging catalytic transformations via FLP chemistry, developing highly selective covalent inhibitors for new biological targets, and creating sophisticated biosensors with improved affinity and specificity. The continued exploration of this versatile scaffold promises to unlock new solutions in medicine, catalysis, and materials science.

References

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022). Chemistry – A European Journal.

- Recent progress in the synthesis of pyridinylboronic acids and esters.

- Contrasting Frustrated Lewis Pair Reactivity with Selenium‐ and Boron‐Based Lewis Acids. Chemistry – A European Journal.

- Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Ningbo Inno Pharmchem Co.,Ltd.

- Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. RSC Advances.

- The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

- The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. Ningbo Inno Pharmchem Co.,Ltd.

- Various methods for evaluating Lewis acidity of organoboronic acid derivatives.

- Synthesis of 3-pyridylboronic acid and its pinacol ester. Organic Syntheses.

- Fluoride Ion Affinity (FIA). The Krossing Group - Universität Freiburg.

- An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. PubMed Central.

- Pyridine-4-boronic acid synthesis. ChemicalBook.

- Benefits of the fluoride ion affinity (FIA) as a measure of hard Lewis...

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.

- Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Gutmann–Beckett method. Wikipedia.

- Boron‐Based Frustrated L ewis Pairs in Organic Transformations.

- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.

- An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors. PubMed.

- Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Comput

- Novel Lewis acids and intramolecular “inverse” Frustrated Lewis Pairs (FLPS)

- Pyridine-4-boronic acid: properties, applic

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository.

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Europe PMC.

- Frustr

- The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

- A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids. PubMed Central.

- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PubMed Central.

- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin

- Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes. PubMed.

- Borane-Pyridine: An Efficient Catalyst for Direct Amid

- Probing the Interactions of GlcNH2 with boric acid by NMR spectroscopy.

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- 17O NMR studies of boronic acids and their deriv

- A 19F NMR Lewis Acidity Probe for Boranes. ChemRxiv.

- Periodic Trends and Index of Boron Lewis Acidity.

- Lewis Acidities and Hydride, Fluoride, and X− Affinities of the BH3−nXn Compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from Coupled Cluster Theory. Inorganic Chemistry.

- Synthesis and lewis acidity of fluorinated triaryl bor

- Determination of Lewis Acidity using 31P NMR. Carbon.

- 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. J-Stage.

Sources

- 1. pnas.org [pnas.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 9. magritek.com [magritek.com]

- 10. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 17. An Extensive Set of Accurate Fluoride Ion Affinities for p-Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multidimensional Lewis Acidity: A Consistent Data Set of Chloride, Hydride, Methide, Water and Ammonia Affinities for 183 p‐Block Element Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 23. Contrasting Frustrated Lewis Pair Reactivity with Selenium‐ and Boron‐Based Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Hydrogen Activation by Frustrated and Not So Frustrated Lewis Pairs Based on Pyramidal Lewis Acid 9-Boratriptycene: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-6-isopropylpyridine-3-boronic acid: Synthesis, Commercial Availability, and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

2-Chloro-6-isopropylpyridine-3-boronic acid (CAS No. 1003043-37-5) has emerged as a critical reagent in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation.[1] Its unique trifunctional architecture—a pyridine core, a reactive boronic acid moiety, and strategically placed chloro and isopropyl substituents—renders it an invaluable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview of its commercial availability, a detailed synthetic protocol, and its application in the construction of Proteolysis Targeting Chimeras (PROTACs), molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3]

Physicochemical Properties and Commercial Availability